N-(5-iodo-3-methylpyridin-2-yl)-4-(trifluoromethyl)benzamide
CAS No.: 477889-92-2
Cat. No.: VC8119698
Molecular Formula: C14H10F3IN2O
Molecular Weight: 406.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477889-92-2 |
|---|---|
| Molecular Formula | C14H10F3IN2O |
| Molecular Weight | 406.14 g/mol |
| IUPAC Name | N-(5-iodo-3-methylpyridin-2-yl)-4-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C14H10F3IN2O/c1-8-6-11(18)7-19-12(8)20-13(21)9-2-4-10(5-3-9)14(15,16)17/h2-7H,1H3,(H,19,20,21) |
| Standard InChI Key | QPOQZKFTDJLGMC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CN=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F)I |
| Canonical SMILES | CC1=CC(=CN=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F)I |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Framework
The compound’s systematic name, N-(5-iodo-3-methylpyridin-2-yl)-4-(trifluoromethyl)benzamide, reflects its bipartite structure:
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Pyridinyl subunit: A 3-methylpyridine ring iodinated at the 5-position.
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Benzamide subunit: A 4-(trifluoromethyl)benzoyl group linked via an amide bond to the pyridine’s nitrogen.
The iodine atom introduces steric bulk and polarizability, while the trifluoromethyl group enhances lipophilicity and metabolic stability .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 477889-92-2 |
| Molecular Formula | |
| Molecular Weight | 406.14 g/mol |
| Synonyms | AKOS005086466; 2R-0690 |
Synthetic Routes and Methodological Considerations
Amide Coupling Strategies
The synthesis likely involves coupling 5-iodo-3-methylpyridin-2-amine with 4-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions. A representative protocol for analogous benzamides employs:
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Activation: Benzoyl chloride generation via reaction of 4-(trifluoromethyl)benzoic acid with thionyl chloride.
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Coupling: Mixing the acyl chloride with the pyridinylamine in dichloromethane and triethylamine .
Palladium-Catalyzed Modifications
Iodine’s presence enables further functionalization via cross-coupling reactions. For example, Suzuki-Miyaura coupling could replace iodine with aryl/heteroaryl groups using Pd(PPh) and a boronic acid .
Table 2: Representative Reaction Conditions for Analogs
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amide formation | EDC/HOBt, DIPEA, DMF, RT | 75–85% |
| Sonogashira coupling | PdCl, CuI, DIPEA, 80°C | 70–80% |
Physicochemical Properties and Stability
Solubility and Partitioning
The compound’s logP (calculated: ~3.2) suggests moderate lipophilicity, favoring membrane permeability. Aqueous solubility is likely low (<1 mg/mL) due to the trifluoromethyl and iodinated groups .
Thermal Stability
While experimental melting points are unreported, analogous halogenated benzamides exhibit mp ranges of 180–220°C, suggesting comparable thermal resilience .
Research Gaps and Future Directions
Unexplored Pharmacokinetics
No ADMET data exist for this compound. Priority studies should assess:
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CYP450 inhibition potential: Via fluorometric assays.
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Plasma protein binding: Equilibrium dialysis experiments.
Synthetic Scalability
Optimizing iodination steps and amide coupling yields will determine viability for large-scale production.
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